isosalvianolic acid C
Overview
Description
Isosalvianolic acid C is a derivative of salvianolic acid, which is known for its cardioprotective properties. The research on salvianolic acids has led to the development of various analogues, including this compound, which aims to improve bioavailability and expand the potential bioactivity applications of these compounds. The synthesis of these compounds, including their methylated analogues, is of significant interest due to their potential therapeutic benefits.
Synthesis Analysis
The synthesis of salvianolic acid analogues has been achieved through various methods. In one study, the asymmetric total synthesis of (+)-salvianolic acid A was accomplished in a convergent manner, involving eight steps and yielding a 10.6% overall yield . This process featured several key reactions, including an asymmetric addition of organometallics to optically pure 2,3-epoxypropionate, Ru(III)-catalyzed directed C-H olefination, and I2-catalyzed isomerization reaction. Another study focused on the total synthesis of (+)-pentamethylsalvianolic acid C, a methylated analogue of salvianolic acid C . This synthesis utilized economical Cu(I) acetylide coupling, unique carboxyl activation conditions via microwave irradiation, and a novel lipase-catalyzed kinetic resolution of a racemic mixture of secondary alcohol Danshensu.
Molecular Structure Analysis
The molecular structure of this compound and its analogues is complex, featuring multiple functional groups and chiral centers. The synthesis of these compounds requires careful consideration of stereochemistry, as seen in the asymmetric synthesis approaches used in the studies. The presence of epoxy groups and the use of organometallic reagents suggest that the molecular structure of these compounds includes multiple rings and potentially conjugated systems, which are important for their biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound analogues are diverse and include both traditional and novel approaches. The use of BF3·Et2O in the asymmetric addition reaction indicates the importance of controlling stereochemistry during the synthesis . The Ru(III)-catalyzed directed C-H olefination and I2-catalyzed isomerization reactions are examples of advanced synthetic techniques used to construct the complex molecular framework of these compounds. The Cu(I) acetylide coupling and microwave-assisted carboxyl activation conditions demonstrate the innovative approaches taken to improve the synthesis efficiency .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the synthesis and structural analysis suggest that these compounds possess properties typical of polyphenolic acids. These may include high reactivity due to the presence of phenolic hydroxyl groups, potential for hydrogen bonding, and the ability to form stable complexes with metals. The lipase-catalyzed kinetic resolution indicates that the physical properties of these compounds can be manipulated to enhance their bioavailability and therapeutic potential .
Scientific Research Applications
Isolation and Structure
- Isolation from Salvia Species: Isosalvianolic acid C was first isolated from Salvia chinensis, identified as a new depside possessing a dibenzooxepin skeleton. It was extracted alongside other compounds like salvianolic acid B and D, lithospermic acid, rosmarinic acid, and more (Qian Tian-Xiu & L. Lian-niang, 1992).
Pharmacological Research
Pseudo-Allergic Reactions
A study highlighted that this compound can trigger pseudo-allergic reactions by inducing mast cell degranulation. This occurs through the MRGPRX2 receptor, with this compound showing a considerable affinity for this receptor. This research has implications for clinicians regarding the safe dosage of medicines containing this compound (Yuanyuan Lin et al., 2019).
Identification in Adverse Drug Reactions
Another study identified this compound as one of the components responsible for adverse drug reactions, specifically pseudoallergic reactions, in Danshen injection. This finding emphasizes the importance of monitoring the presence of this compound in pharmaceutical formulations (Yuanyuan Lin et al., 2018).
Antioxidant and Anti-Inflammatory Properties
Anti-inflammatory Activities
Research on Salvia miltiorrhiza f. alba roots, which contain isosalvianolic acid, indicated significant anti-inflammatory effects. These effects are linked to the TLR4/NF-κB signal pathway, suggesting the potential use of these compounds, including this compound, in treating vascular diseases related to inflammation (Haimei Liu et al., 2018).
Anti-lipid-peroxidative Effects
A study focused on Tournefortia sarmentosa found that this compound, among other compounds, exhibited potent anti-LDL-peroxidative activity. This suggests its potential application in preventing or treating conditions associated with lipid peroxidation (Yun-Lian Lin et al., 2002).
Mechanism of Action
Target of Action
Isosalvianolic acid C, a polyphenolic compound found in Salvia miltiorrhiza (Danshen), has been identified to have several targets. One of the primary targets is PTGS1 . PTGS1, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the regulation of prostaglandin synthesis, which is involved in various physiological processes such as inflammation and platelet aggregation .
Mode of Action
This compound interacts with its targets, such as PTGS1, through competitive binding . This interaction interrupts protein-protein interactions, leading to changes in the function of the target proteins . For instance, the interaction with PTGS1 could potentially influence the synthesis of prostaglandins, thereby affecting inflammation and platelet aggregation processes .
Biochemical Pathways
This compound is involved in multiple signal pathways, such as the MAPK, IL-17, and platelet activation pathways . These pathways play significant roles in various biological processes, including response to oxidative stress and positive regulation of blood vessel endothelial cell migration . Therefore, the modulation of these pathways by this compound could lead to downstream effects on these processes.
Pharmacokinetics
The pharmacokinetics of salvianolic acids, including this compound, have been investigated
Result of Action
The action of this compound results in several molecular and cellular effects. It has been found to have potent anti-oxidative capabilities due to its polyphenolic structure . It can also reduce leukocyte-endothelial adherence, inhibit inflammation, and downregulate metalloproteinases expression from aortic smooth muscle cells . These effects contribute to its potential cardiovascular protective properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the traditional use of Danshen, the source of this compound, suggests that the compound’s action may be influenced by factors such as the method of preparation and administration, the presence of other compounds, and individual patient characteristics .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(2,3,10-trihydroxybenzo[b][1]benzoxepin-7-yl)prop-2-enoyl]oxypropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O10/c27-17-6-1-13(9-19(17)29)10-23(26(33)34)35-24(32)8-4-14-3-7-18(28)25-16(14)5-2-15-11-20(30)21(31)12-22(15)36-25/h1-9,11-12,23,27-31H,10H2,(H,33,34)/b8-4+/t23-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGRZVZQTALJJF-VURDRKPISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C=CC4=CC(=C(C=C4OC3=C(C=C2)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3C=CC4=CC(=C(C=C4OC3=C(C=C2)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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